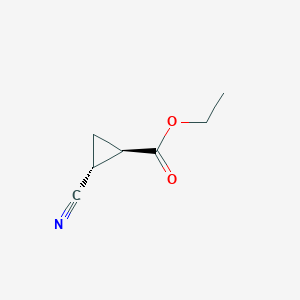

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSAAQSCUQHJOC-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound is a stereochemically defined, small-molecule building block of significant interest in modern pharmaceutical development. Characterized by a strained three-membered ring functionalized with electronically distinct cyano and ethyl ester groups in a specific trans configuration, this compound offers a unique combination of conformational rigidity and versatile chemical reactivity. Its primary value lies in its role as a key chiral intermediate for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, stereoselective synthesis, and critical applications, with a particular focus on its pivotal role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its rigid cyclopropane core with two stereocenters at the C1 and C2 positions. The (1R,2R) designation specifies the absolute configuration, and the trans relationship between the cyano and ester substituents minimizes steric hindrance, contributing to its relative stability compared to the corresponding cis isomer. This precise three-dimensional arrangement is often crucial for achieving selective binding to biological targets.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. It is important to note that some physical properties, such as boiling point and density, are often predicted via computational models due to the compound's primary use as a synthetic intermediate rather than a bulk chemical.

| Property | Value | Source |

| CAS Number | 492468-13-0 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 230.3 ± 33.0 °C (Predicted) | [1] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [1] |

| LogP | 0.70918 | [1] |

Spectroscopic Profile

A robust spectroscopic analysis is essential for confirming the identity, purity, and stereochemistry of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. The diastereotopic protons of the ethyl group will present as a quartet (CH₂) and a triplet (CH₃). The cyclopropane ring protons will appear as a complex set of multiplets in the upfield region. The key to confirming the trans stereochemistry lies in the coupling constants (J-values) between the C1 and C2 protons, which are typically smaller for trans isomers compared to cis isomers in cyclopropane systems.

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, and the three carbons of the cyclopropane ring, providing a complete carbon fingerprint.

-

Infrared (IR) Spectroscopy : The IR spectrum provides unambiguous evidence for the key functional groups. A strong, sharp absorption band is expected around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch, and a strong absorption around 1720-1740 cm⁻¹ for the ester carbonyl (C=O) stretch.

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 139.15 would be expected, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅).

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure cyclopropanes is a non-trivial challenge in organic chemistry. For a molecule like this compound, where biological activity is intimately linked to a specific stereoisomer, achieving high enantiomeric excess is paramount. Synthesis typically relies on asymmetric catalysis or the use of chiral auxiliaries.

General Synthetic Workflow

A common strategy for constructing such substituted cyclopropanes involves the reaction of an electron-deficient alkene with a nucleophilic carbenoid or ylide. The workflow below outlines a generalized, plausible pathway for stereoselective synthesis, a critical process for producing the desired enantiomerically pure final product.

Caption: Generalized workflow for the stereoselective synthesis of the target molecule.

Example Synthetic Protocol

The following protocol is a representative, literature-inspired method for synthesizing a related chiral cyclopropane, which illustrates the principles involved.

-

Reaction Setup : To a solution of a suitable chiral catalyst in an appropriate solvent (e.g., toluene), add the starting materials: an ethyl α-halocyanoacetate and an alkene. The choice of catalyst is critical for inducing asymmetry.

-

Initiation : Add a base (e.g., potassium carbonate or a non-nucleophilic organic base) to initiate the reaction, which proceeds via a formal [2+1] cycloaddition.

-

Reaction Monitoring : Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The causality here is that temperature control is crucial for preventing side reactions and maintaining the stereoselectivity of the catalyst.

-

Workup and Purification : Once the reaction is complete, quench the mixture with a weak acid or water. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.

-

Chromatography : Purify the crude product using column chromatography on silica gel to isolate the desired cyclopropane derivative.

-

Chiral Analysis : Determine the enantiomeric excess (e.e.) of the product using chiral HPLC, which separates the two enantiomers, allowing for their quantification. This step is a self-validating system for the success of the asymmetric synthesis.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The cyclopropane ring is generally stable to conditions used to modify the ester and nitrile, allowing for selective transformations.

-

Ester Hydrolysis : The ethyl ester can be readily saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the corresponding (1R,2R)-2-cyanocyclopropane-1-carboxylic acid. This transformation is a gateway to forming amide bonds, a cornerstone of peptide and peptidomimetic synthesis.

-

Nitrile Reduction : The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄), borane (BH₃), or catalytic hydrogenation. This creates a valuable aminomethyl cyclopropane building block.

-

Combined Transformations : By performing a sequence of these reactions (e.g., ester hydrolysis followed by amide coupling, and then nitrile reduction), complex molecular scaffolds can be constructed with precise stereochemical control.

Application in Drug Discovery: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The most prominent application of this chemical is in the synthesis of DPP-4 inhibitors, a class of oral hypoglycemic agents used to treat type 2 diabetes.[3][4]

Mechanism of DPP-4 Inhibition

DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion in response to glucose.[5] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to better glycemic control. Many potent DPP-4 inhibitors utilize a "warhead" group that interacts with the catalytic serine (Ser630) in the enzyme's active site. The nitrile group of a cyanocyclopropyl or cyanopyrrolidinyl moiety is highly effective in this role, forming a reversible covalent bond (a hemiaminal adduct) with the hydroxyl group of the serine residue.[3]

The cyclopropyl group offers several advantages over earlier-generation pyrrolidine rings:

-

Enhanced Chemical Stability : It can prevent intramolecular cyclization, a degradation pathway that affects some cyanopyrrolidine-based inhibitors.[3]

-

Conformational Rigidity : The fixed geometry of the cyclopropane ring helps to lock the molecule into an optimal binding conformation within the DPP-4 active site, potentially increasing potency and selectivity.

Caption: Interaction of a cyanocyclopropane-based inhibitor with the DPP-4 active site.

Handling, Storage, and Safety

As a laboratory chemical, this compound should be handled with appropriate care.

-

Safety : Based on data for related compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[6] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at room temperature is generally acceptable, though refrigeration (2-8°C) is also a common practice.[2][6] It is incompatible with strong acids, bases, and oxidizing agents.[6]

Conclusion

This compound is more than a simple organic molecule; it is a high-precision tool for medicinal chemists. Its well-defined stereochemistry, conformational rigidity, and versatile functional groups make it an invaluable chiral building block for constructing sophisticated pharmaceutical agents. Its proven utility in the synthesis of stable and potent DPP-4 inhibitors highlights its importance and solidifies its position as a key intermediate in the ongoing development of innovative therapies for metabolic diseases and beyond.

References

-

Biftu, T., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587-98.

-

Guidechem. (n.d.). This compound 492468-13-0.

-

MDPI. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules.

-

OAText. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Journal of Drug Design and Research.

-

MedChemExpress. (n.d.). cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate-COA.

-

MedChemExpress. (n.d.). cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate-SDS.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. oatext.com [oatext.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

The Strategic Synthesis and Application of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Strained Ring

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a uniquely valuable structural motif. Its inherent ring strain and rigid, three-dimensional geometry offer a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. Within this class of compounds, ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate (CAS 492468-13-0) has emerged as a chiral building block of significant interest. Its specific stereochemistry and bifunctional nature, possessing both a nitrile and an ester group, make it a versatile precursor for complex molecular architectures, most notably in the synthesis of antiviral and antithrombotic agents.

This in-depth technical guide, designed for researchers and drug development professionals, will provide a comprehensive overview of this compound. We will delve into its stereoselective synthesis, explore its critical role in the construction of key pharmaceutical intermediates, and detail the analytical methodologies required for its characterization and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 492468-13-0 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Predicted Boiling Point | 230.3 ± 33.0 °C | [1] |

| Predicted Density | 1.11 ± 0.1 g/cm³ | [1] |

Part 1: The Art of Asymmetric Synthesis - Crafting the (1R,2R) Stereochemistry

The therapeutic efficacy of chiral molecules is often dictated by a single enantiomer. Consequently, the development of stereoselective synthetic routes to access enantiopure compounds is a cornerstone of pharmaceutical process development. The synthesis of this compound is a prime example of this principle, where the precise spatial arrangement of the cyano and ester groups is paramount. The most prevalent and effective methods for constructing this chiral cyclopropane core involve asymmetric cyclopropanation reactions.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) tetracarboxylates are exceptionally effective catalysts for carbene-transfer reactions, including the cyclopropanation of alkenes with diazo compounds.[2] The choice of chiral ligand on the rhodium catalyst is critical for inducing high levels of enantioselectivity.

The general mechanism for this transformation involves the reaction of a rhodium(II) catalyst with a diazo compound, such as ethyl diazoacetate, to form a rhodium-carbene intermediate. This electrophilic carbene is then transferred to an alkene. In the context of synthesizing the title compound, the alkene of choice would be acrylonitrile. The chiral ligands on the rhodium catalyst create a chiral environment around the active site, directing the approach of the alkene and controlling the stereochemical outcome of the cyclopropanation.

Caption: General workflow for rhodium-catalyzed asymmetric cyclopropanation.

Experimental Protocol: A General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation

-

Preparation of the Catalyst Solution: In a round-bottom flask equipped with a magnetic stir bar, the chiral dirhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄, 0.01 equivalents) is dissolved in a dry, degassed solvent such as pentane or toluene.

-

Reaction Setup: To this solution, the alkene (in this case, acrylonitrile, 5 equivalents) is added. The reaction mixture is then thoroughly degassed using several vacuum/argon cycles.

-

Addition of the Diazo Compound: In a separate flask, the diazo compound (ethyl diazoacetate, 1 equivalent) is dissolved in a dry, degassed solvent. This solution is then added slowly to the reaction mixture via a syringe pump over a period of 1-2 hours at a controlled temperature (often room temperature).

-

Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired cyclopropane derivative.

Causality in Experimental Choices:

-

Slow Addition of Diazoacetate: Diazo compounds can be unstable and prone to dimerization. Slow addition maintains a low concentration of the diazo compound in the reaction mixture, minimizing side reactions and ensuring efficient trapping by the catalyst.

-

Degassing of Solvents and Reagents: The catalytic cycle can be sensitive to oxygen. Degassing the reaction mixture helps to prevent oxidation of the catalyst and other reagents, leading to higher yields and catalyst turnover.

-

Choice of Chiral Ligand: The structure of the chiral ligand is the most critical factor in determining the enantioselectivity of the reaction. Ligands such as those derived from pyroglutamic acid (e.g., DOSP) or adamantylglycine create specific steric and electronic environments that favor the formation of one enantiomer over the other.[2][3]

Part 2: A Key Building Block in Pharmaceutical Synthesis

The utility of this compound and its derivatives is prominently demonstrated in the synthesis of complex pharmaceutical agents. The unique stereochemistry and functionality of this building block are often crucial for the biological activity of the final drug molecule.

Role in the Synthesis of Boceprevir Intermediates

Boceprevir is a protease inhibitor used in the treatment of hepatitis C. A key structural feature of Boceprevir is a bicyclic [3.1.0]proline moiety.[3][4] The synthesis of this core structure often relies on precursors that can be derived from chiral cyclopropanes. While a direct synthesis from this compound is not explicitly detailed in the provided search results, the general strategy involves the use of a cyclopropane ring as a scaffold to construct the bicyclic system. The cyano and ester groups of the title compound offer versatile handles for further chemical transformations, such as reduction of the nitrile to an amine and subsequent intramolecular cyclization to form the proline ring system.

Caption: Conceptual pathway to Boceprevir's bicyclic proline intermediate.

An efficient multi-gram synthesis of a key chiral bicyclic proline fragment for Boceprevir has been developed starting from cis-cypermethric acid, which already contains a cyclopropane ring.[4] This highlights the industrial relevance of using cyclopropane-containing starting materials for the synthesis of this important drug.

Part 3: Analytical Methods for Quality Control

Ensuring the chemical and stereochemical purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the title compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and connectivity of protons in the molecule. For this compound, one would expect to see characteristic signals for the cyclopropane protons, the ethyl ester protons (a quartet and a triplet), and the proton adjacent to the cyano group. The coupling constants between the cyclopropane protons can provide information about their relative stereochemistry (cis or trans). A representative ¹H NMR spectrum for the racemic mixture of ethyl 2-cyanocyclopropane-1-carboxylate is available.[5]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the title compound, one would expect to see signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, the three carbons of the cyclopropane ring, and the carbon of the nitrile group. The chemical shifts of the cyclopropane carbons are typically in the upfield region of the spectrum.[6]

| Predicted ¹³C NMR Chemical Shifts |

| Functional Group |

| Alkyl C-H |

| C-O (ester) |

| C≡N (nitrile) |

| C=O (ester) |

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity (enantiomeric excess, ee) of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Method Development for Chiral HPLC:

A systematic approach is typically employed for developing a chiral HPLC method.[1][7][8]

-

Column Screening: A variety of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based) are screened with a standard mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point due to their broad applicability.[8]

-

Mobile Phase Optimization: Once a column that shows some separation is identified, the mobile phase composition is optimized to improve the resolution and analysis time. In normal-phase HPLC, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) are commonly used. Small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can be added to improve peak shape.

-

Flow Rate and Temperature Optimization: The flow rate and column temperature can also be adjusted to fine-tune the separation. Lower flow rates often lead to better resolution in chiral separations.[9]

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards of Precursors: The synthesis of this compound may involve the use of hazardous reagents. For example, diazo compounds are potentially explosive and should be handled with care. Organometallic catalysts can be pyrophoric or toxic.

-

Nitrile Toxicity: The cyano group (nitrile) is a potential source of toxicity, as it can release cyanide under certain conditions. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Always consult the specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for the reagents being used for detailed safety information.

Conclusion

This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its importance is underscored by its role in the construction of complex drug molecules. The ability to synthesize this compound in high enantiomeric purity through methods like asymmetric rhodium-catalyzed cyclopropanation is a testament to the advancements in modern synthetic organic chemistry. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists working in the field of drug discovery and development.

References

-

Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society. [Link]

-

A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid. ResearchGate. [Link]

-

Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC. [Link]

-

NMR Chemical Shifts. University of Oregon. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Institutes of Health. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. ResearchGate. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. ETD | New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates | ID: wh246t40n | Emory Theses and Dissertations [etd.library.emory.edu]

structure of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

An In-Depth Technical Guide to the Structure and Significance of Ethyl (1R,2R)-2-Cyanocyclopropane-1-carboxylate

Abstract

This compound is a synthetically valuable chiral building block whose rigid, three-dimensional structure is of significant interest to medicinal chemists and drug development professionals. The precise stereochemical arrangement of its functional groups—a cyano and an ethyl ester moiety in a trans configuration on the cyclopropane ring—offers a unique scaffold for designing metabolically stable and conformationally constrained therapeutic agents. This guide provides a comprehensive examination of the molecule's core structural features, including a detailed analysis of its stereochemistry and expected spectroscopic signature. We will explore robust enantioselective synthetic strategies, such as metal-catalyzed cyclopropanations, and present detailed protocols for both synthesis and analytical validation via chiral chromatography. Finally, the guide will contextualize the compound's importance by discussing its applications as a key intermediate in the development of novel pharmaceuticals, particularly in the cardiovascular and anti-inflammatory fields.

Introduction to Chiral Cyclopropanes in Medicinal Chemistry

The cyclopropane ring, despite its inherent strain, is a prized motif in modern drug design. Its rigid structure acts as a "bioisostere" for more flexible alkyl chains or aromatic rings, allowing medicinal chemists to lock a molecule into a specific, biologically active conformation. This conformational constraint can lead to enhanced binding affinity for a target receptor or enzyme. Furthermore, the cyclopropane scaffold is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[1]

When functionalized, the cyclopropane ring can introduce multiple stereocenters. In drug development, controlling this chirality is paramount. Often, only one enantiomer (the eutomer) of a chiral drug is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, contribute to side effects, or even be toxic.[2] this compound, with its defined absolute stereochemistry, represents a crucial chiral building block that allows for the precise, stereocontrolled synthesis of complex pharmaceutical intermediates.

Core Structural and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These values provide a foundational dataset for experimental design and characterization.

| Property | Value | Source |

| CAS Number | 492468-13-0 | [3] |

| Molecular Formula | C₇H₉NO₂ | [3] |

| Molecular Weight | 139.15 g/mol | [3] |

| Boiling Point (Predicted) | 230.3 ± 33.0 °C | [3] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [3] |

Stereochemical Elucidation

The designation (1R,2R) defines the absolute configuration at the two stereogenic carbon atoms of the cyclopropane ring according to the Cahn-Ingold-Prelog (CIP) priority rules.

-

At C1 (bonded to the carboxylate): The priority order is: -COOEt > -C2(CN) > -CH2- (ring methylene).

-

At C2 (bonded to the cyano group): The priority order is: -CN > -C1(COOEt) > -CH2- (ring methylene).

The (1R,2R) configuration places the ethyl carboxylate and cyano groups on opposite faces of the cyclopropane ring, resulting in a trans diastereomer. This is distinct from its enantiomer, (1S,2S), and its diastereomers, the cis isomers (1R,2S) and (1S,2R). The structural relationship between these stereoisomers is critical for understanding their differential biological activities and synthetic accessibility.

Caption: Stereochemical representation of (1R,2R) and (1S,2S) enantiomers.

Spectroscopic Signature

While a specific experimental spectrum for the title compound is not publicly available, its spectroscopic features can be reliably predicted based on its functional groups and data from closely related analogues.[4][5][6][7]

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Ethyl (CH₂) | ~4.1-4.2 ppm (q) | Methylene protons adjacent to the ester oxygen. |

| Ethyl (CH₃) | ~1.2-1.3 ppm (t) | Terminal methyl protons of the ethyl group. | |

| Ring Protons (CH) | ~1.5-2.5 ppm (m) | Diastereotopic protons on the cyclopropane ring, coupled to each other. | |

| ¹³C NMR | Carbonyl (C=O) | ~170-175 ppm | Ester carbonyl carbon. |

| Nitrile (C≡N) | ~118-122 ppm | Cyano group carbon. | |

| Ethyl (OCH₂) | ~60-62 ppm | Methylene carbon of the ethyl ester. | |

| Ring Carbons (CH) | ~20-30 ppm | Sp³ hybridized carbons of the strained cyclopropane ring. | |

| Ethyl (CH₃) | ~14-15 ppm | Methyl carbon of the ethyl ester. | |

| IR | C≡N Stretch | ~2240-2260 cm⁻¹ | Characteristic sharp absorption for a nitrile group. |

| C=O Stretch | ~1720-1740 cm⁻¹ | Strong absorption for the ester carbonyl group. | |

| C-H Stretch | ~3000-3100 cm⁻¹ | C-H stretching of the cyclopropane ring. |

Enantioselective Synthesis Strategies

The primary challenge in synthesizing this compound is the simultaneous control of both relative (trans) and absolute (R,R) stereochemistry. Modern asymmetric catalysis provides powerful tools to achieve this with high fidelity.

Foundational Synthetic Approaches

Two major strategies dominate the synthesis of chiral cyclopropanes:

-

Michael-Initiated Ring Closure (MIRC): This versatile method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that expels a leaving group. By using chiral catalysts or auxiliaries, this process can be rendered highly enantioselective.[8]

-

Metal-Catalyzed Cyclopropanation: Transition metal complexes, particularly those of rhodium and copper, can catalyze the reaction of a diazo compound with an alkene. The key to success is the use of a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the approach of the reactants to favor one enantiomer of the product.[9]

Protocol: Asymmetric Rhodium(II)-Catalyzed Cyclopropanation

This protocol describes a general and robust method for accessing enantioenriched cyclopropane esters, adapted from established procedures.[9] The reaction involves the decomposition of ethyl diazoacetate by a chiral dirhodium(II) catalyst to form a metal-carbene intermediate, which is then trapped by an alkene (in this case, acrylonitrile) to yield the cyclopropane product.

Causality of Stereoselection: The choice of the chiral ligand on the dirhodium(II) catalyst is the critical determinant of enantioselectivity. The ligand's three-dimensional structure creates a chiral pocket around the active rhodium center. This steric and electronic environment forces the incoming alkene to approach the rhodium-carbene intermediate from a specific trajectory, leading to the preferential formation of the (1R,2R) product over the (1S,2S) enantiomer.

Caption: Simplified catalytic cycle for asymmetric cyclopropanation.

Experimental Protocol:

-

Catalyst Preparation: In a nitrogen-purged glovebox, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 1 mol%) to a flame-dried Schlenk flask.

-

Reaction Setup: Remove the flask from the glovebox and place it under a positive pressure of nitrogen. Add anhydrous, degassed solvent (e.g., dichloromethane, 0.1 M).

-

Reactant Addition: Add acrylonitrile (1.2 equivalents) to the stirred catalyst solution.

-

Diazo Addition: Prepare a solution of ethyl diazoacetate (1.0 equivalent) in the same solvent. Using a syringe pump, add the diazo solution to the reaction mixture over 4-6 hours at a controlled temperature (e.g., 25 °C). Rationale: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions and ensuring efficient catalyst turnover.

-

Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis for the disappearance of the starting materials.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.

Analytical Validation and Quality Control

After synthesis, it is imperative to confirm both the chemical identity and the stereochemical purity of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (e.e.).

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

This method separates the (1R,2R) and (1S,2S) enantiomers, allowing for their quantification.

Causality of Separation: Chiral Stationary Phases (CSPs) contain a single enantiomer of a chiral selector immobilized on a support (e.g., silica). As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Due to different spatial arrangements and intermolecular interactions (such as π-π stacking, hydrogen bonding, or dipole-dipole interactions), these complexes have different stabilities, causing one enantiomer to be retained longer on the column than the other, thus achieving separation.[10][11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of chiral compounds.[11]

Caption: A general workflow for chiral HPLC analysis.

Experimental Protocol:

-

System: An HPLC system equipped with a UV detector.

-

Chiral Column: Chiralcel OD-H or equivalent polysaccharide-based column.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Rationale: The ratio can be optimized to achieve baseline separation (Rs > 1.5) in a reasonable time.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as distinct peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Applications in Drug Discovery and Development

The rigid framework and specific stereochemistry of this compound make it a valuable intermediate for complex, high-value molecules.

-

Cardiovascular Drugs: Closely related analogues, such as ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate, are known intermediates and impurities in the synthesis of antiplatelet agents like Ticagrelor.[][13] This highlights the direct relevance of this structural class in developing treatments for cardiovascular disease.

-

Anti-Inflammatory Agents: The broader class of cyclopropane carboxylic acid derivatives has been explored as inhibitors of leukotriene C4 synthase, an enzyme involved in inflammatory pathways. These compounds have potential utility in treating respiratory diseases like asthma.[14]

-

Constrained Amino Acid Analogues: The aminocyclopropane carboxylate scaffold, accessible from the title compound, serves as a constrained analogue of natural amino acids. Incorporating these into peptides or small molecules can enforce specific secondary structures and improve metabolic stability.[15][16]

-

PROTACs and Novel Modalities: While the cis-isomer has been explicitly mentioned as a linker for Proteolysis Targeting Chimeras (PROTACs), the defined stereochemistry of the trans-(1R,2R) isomer offers an alternative, rigid linker component for designing these and other complex therapeutic constructs.[17]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a precision tool for modern drug discovery. Its value lies in its well-defined three-dimensional structure, which is accessible through sophisticated methods of asymmetric synthesis. The ability to produce this compound with high stereochemical purity, and to verify that purity with robust analytical techniques like chiral HPLC, is essential for its application. As the pharmaceutical industry continues to pursue molecules with greater specificity and improved pharmacokinetic properties, the demand for such high-purity, stereochemically complex building blocks will undoubtedly grow, paving the way for the development of next-generation therapeutics.

References

-

ResearchGate. Enantioselective synthesis of a cyclopropane‐fused chroman‐2‐one derivative. Available at: [Link]

-

Royal Society of Chemistry. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]

-

PubMed Central. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Available at: [Link]

-

PubMed. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Available at: [Link]

-

Wikipedia. Chiral analysis. Available at: [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

- Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

PubMed. Stereoselectivity of 1-aminocyclopropanecarboxylate malonyltransferase toward stereoisomers of 1-amino-2-ethylcyclopropanecarboxylic acid. Available at: [Link]

-

SpectraBase. (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester - Optional[13C NMR] - Spectrum. Available at: [Link]

-

SpectraBase. Ethyl 2-methyl-2-phenylcyclopropane-1-carboxylate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral analysis - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Ethyl 2-cyanocyclopropane-1-carboxylate(56447-11-1) 1H NMR spectrum [chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. (1R,2R)-ethyl2-(3,4-difluorophenyl)cyclopropane carboxylate | 1006376-61-9 [chemicalbook.com]

- 14. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 15. Buy Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate [smolecule.com]

- 16. Stereoselectivity of 1-aminocyclopropanecarboxylate malonyltransferase toward stereoisomers of 1-amino-2-ethylcyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate molecular weight

An In-Depth Technical Guide to Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a stereochemically defined, small-molecule building block of significant interest to the pharmaceutical and life sciences industries. Its rigid cyclopropane scaffold, combined with the specific trans orientation of its cyano and ethyl ester functionalities, offers a unique conformational constraint that is increasingly leveraged in modern drug design. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, molecular weight, stereospecific synthetic strategies, and analytical characterization. Furthermore, it explores its emerging applications as a key intermediate in the synthesis of complex pharmaceutical agents, including its potential role as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile chiral intermediate.

Introduction: The Value of the Cyclopropane Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is far more than a simple cycloalkane. Its inherent ring strain and unique electronic properties—such as enhanced π-character in its C-C bonds—impart structural and metabolic features that are highly advantageous in drug design.[1] Medicinal chemists frequently employ the cyclopropane motif to:

-

Enhance Potency: By locking rotatable bonds, the cyclopropane ring can orient functional groups in a bioactive conformation that optimizes interactions with a biological target.[1]

-

Improve Metabolic Stability: The scaffold is often resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can increase a drug candidate's half-life.[1]

-

Fine-Tune Physicochemical Properties: Its incorporation can modulate lipophilicity, solubility, and membrane permeability, helping to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Within this context, this compound emerges as a particularly valuable building block. The specific (1R,2R) stereochemistry defines a trans relationship between the two substituents, providing a rigid and predictable 3D vector for molecular elaboration. This stereochemical purity is critical for achieving high target selectivity and minimizing off-target effects in the final active pharmaceutical ingredient (API).

Physicochemical and Spectroscopic Properties

The fundamental characteristics of a chemical entity are paramount for its application in synthesis and development. The properties of this compound are summarized below.

Core Properties

A compilation of the key physicochemical data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [2][3][4] |

| Molecular Weight | 139.15 g/mol | [2][3][4] |

| CAS Number | 492468-13-0 | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Predicted Density | 1.11 ± 0.1 g/cm³ | [2] |

| Predicted Boiling Point | 230.3 ± 33.0 °C | [2] |

| Predicted LogP | 0.70918 | [2] |

Molecular Weight Calculation

The molecular weight is derived from its molecular formula, C₇H₉NO₂, using the atomic weights of its constituent elements:

-

Carbon (C): 7 × 12.011 = 84.077 u

-

Hydrogen (H): 9 × 1.008 = 9.072 u

-

Nitrogen (N): 1 × 14.007 = 14.007 u

-

Oxygen (O): 2 × 15.999 = 31.998 u

-

Total Molecular Weight: 139.154 u

Spectroscopic Profile

While specific spectra are proprietary to individual manufacturers, the expected spectroscopic features are as follows:

-

¹H NMR: The spectrum would be characterized by distinct signals for the cyclopropyl protons, which are diastereotopic and would show complex splitting patterns. Signals for the ethyl group (a quartet and a triplet) would also be clearly visible.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, including the unique upfield signals for the cyclopropane ring carbons, a signal for the nitrile carbon (C≡N), and signals for the ester carbonyl and ethyl group carbons.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 139.15, with characteristic fragmentation patterns corresponding to the loss of the ethoxy group or other fragments.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp absorption around 2240 cm⁻¹ for the nitrile (C≡N) stretch and a strong absorption around 1730 cm⁻¹ for the ester carbonyl (C=O) stretch.

Stereospecific Synthesis

The primary challenge in producing this compound is the precise control of its absolute and relative stereochemistry. Asymmetric synthesis methodologies are required to ensure the exclusive formation of the desired (1R,2R) enantiomer. A plausible and efficient approach is the asymmetric cyclopropanation of an electron-deficient alkene.

Caption: Asymmetric synthesis workflow for the target molecule.

Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Cyclopropanation

This protocol describes a self-validating system where the stereochemical outcome is dictated by the choice of a well-established chiral catalyst.

-

Michael Addition: In a nitrogen-purged reactor, ethyl cyanoacetate is treated with a non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) at 0°C to form the corresponding enolate. Ethyl acrylate is then added dropwise, and the reaction is allowed to warm to room temperature to form the Michael adduct.

-

Asymmetric Halogenation: The reaction mixture is cooled to -78°C. A chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid) is introduced, followed by the slow addition of a halogenating agent like carbon tetrabromide. The chiral catalyst creates a chiral environment around the enolate, ensuring that the halogen is delivered to one face of the molecule preferentially.

-

In-situ Cyclization: Upon completion of the halogenation, a stronger base is added to facilitate an intramolecular Sₙ2 reaction. The carbanion attacks the carbon bearing the halogen, displacing the halide and forming the cyclopropane ring in a stereospecific manner.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Causality: The use of a chiral phase-transfer catalyst is the critical step that establishes the (1R,2R) stereocenters. The catalyst forms a tight ion pair with the enolate, and its rigid structure sterically blocks one face from the incoming electrophile (the halogen), leading to high enantioselectivity.

Analytical Characterization and Quality Control

Verification of both the chemical structure and, crucially, the stereoisomeric purity is essential. This is typically achieved through a combination of NMR spectroscopy and chiral chromatography.

Caption: Quality control workflow for stereoisomeric purity.

Protocol 2: Chiral HPLC for Stereoisomeric Purity Assessment

This protocol ensures the separation and quantification of all four possible stereoisomers (1R,2R; 1S,2S; 1R,2S; 1S,2R).

-

System Preparation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used. A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., ChiraSpher), is installed and equilibrated.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v Hexane:IPA).[5] The exact ratio must be optimized to achieve baseline separation.

-

Sample Preparation: A dilute solution of the sample (approx. 1 mg/mL) is prepared in the mobile phase.

-

Injection and Analysis: A small volume (e.g., 10 µL) of the sample is injected onto the column. The elution is monitored by UV detection at an appropriate wavelength (e.g., 210 nm).

-

Data Interpretation: The resulting chromatogram will show distinct peaks for each stereoisomer. The enantiomeric excess (e.e.) is calculated by comparing the peak area of the desired (1R,2R) isomer to the peak areas of any other detected isomers. A successful synthesis should yield a product with >99% e.e.

Trustworthiness: This method is self-validating because it is designed to separate all potential stereoisomeric impurities. By demonstrating their absence in the final product chromatogram, one can be highly confident in the stereochemical integrity of the material.

Applications in Drug Development

This compound is not an active drug itself but rather a high-value intermediate. Its rigid structure is used to build larger, more complex molecules with specific therapeutic functions.

Intermediate for Bioactive Molecules

The compound serves as a versatile starting point for a variety of APIs. The cyano and ester groups are chemically distinct handles that can be selectively modified. For example:

-

The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceuticals.

-

The nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing alternative points for molecular elaboration.

This dual functionality, combined with the fixed stereochemistry of the cyclopropane core, makes it an ideal intermediate for drugs targeting cardiovascular and central nervous system (CNS) disorders, where precise ligand-receptor positioning is key.[6]

Scaffolding for PROTACs

A cutting-edge application for this molecule is in the construction of PROTACs. PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[3] They consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them.

The linker's length, rigidity, and geometry are critical for the PROTAC's efficacy. The this compound core can serve as a rigid and stereochemically defined component within the linker, providing precise control over the spatial arrangement of the two ligands.[3]

Caption: Logical role as a linker component in a PROTAC.

Conclusion

This compound, with a molecular weight of 139.15 g/mol , is a prime example of a modern chiral building block that provides significant value to drug discovery programs.[2][3][4] Its well-defined three-dimensional structure, enabled by the stereochemically pure cyclopropane core, allows for the rational design of potent and selective therapeutics. Through robust methods of asymmetric synthesis and rigorous analytical quality control, this compound can be reliably produced with high purity. Its utility as a versatile intermediate, particularly in the rapidly advancing field of targeted protein degradation, ensures its continued relevance and importance to the scientific community.

References

-

Cenmed Enterprises. Ethyl Trans 2 (Cyanomethyl)Cyclopropane 1 Carboxylate. [Link]

-

MySkinRecipes. trans-ethyl (1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylate. [Link]

-

PrepChem.com. Synthesis of ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylate. [Link]

-

PubChem. ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate. [Link]

-

PubChem. 2-Ethylcyclopropane-1-carboxylic acid. [Link]

-

Pharmaffiliates. Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. [Link]

-

PubMed. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

-

PubChem. ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate. [Link]

-

MySkinRecipes. (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate. [Link]

- Google Patents.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. Page loading... [wap.guidechem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trans-ethyl (1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylate [myskinrecipes.com]

An In-depth Technical Guide to the Physical Properties of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is a chiral molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, coupled with the presence of cyano and ethyl ester functional groups, makes it a valuable building block for the synthesis of novel therapeutic agents. The specific stereochemistry, (1R,2R), is often crucial for biological activity, influencing binding affinity to target proteins and overall pharmacological profiles.

This technical guide provides a comprehensive overview of the core physical properties of this compound. While experimental data for this specific enantiomer is limited in publicly available literature, this guide will leverage data from closely related stereoisomers and analogous compounds, alongside theoretical predictions, to provide a thorough understanding. Furthermore, this document details the well-established experimental methodologies for determining these properties, offering researchers a framework for empirical validation.

Core Molecular and Physical Attributes

A foundational understanding of a molecule begins with its fundamental identifiers and predicted physical characteristics. These data points are essential for laboratory handling, reaction planning, and analytical method development.

Molecular Identity

The unique identity of this compound is established by its chemical formula, molecular weight, and CAS number.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 492468-13-0 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.152 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (predicted based on cis-isomer) | [2] |

Predicted Physicochemical Properties

Computational models provide valuable estimations of a compound's physical properties, particularly when experimental data is scarce. The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Source |

| Boiling Point | 230.3 ± 33.0 °C (at 760 mmHg) | [1] |

| Density | 1.11 ± 0.1 g/cm³ | [1] |

| LogP | 0.70918 | [1] |

Note: These values are computationally predicted and should be confirmed by experimental measurement.

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the key physical properties of a chiral small molecule like this compound. The principles behind each method are explained to provide a deeper understanding of the experimental choices.

Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide an indication of a compound's purity. For a pure substance, these transitions occur over a narrow temperature range.

2.1.1. Melting Point

Given that the related cis-isomer is a liquid at room temperature, it is likely that this compound is also a liquid under standard conditions, and thus would have a melting point below ambient temperature. Should a solid form be obtained at low temperatures, the following protocol would be applicable.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or temperature probe and a viewing lens.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.

Causality of Experimental Choices: The use of a slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A sharp melting range is indicative of high purity.

2.1.2. Boiling Point

The predicted boiling point of this compound is relatively high, suggesting that distillation under reduced pressure may be necessary to prevent decomposition.

Experimental Protocol: Reduced Pressure Distillation

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer.

-

Sample Introduction: The liquid sample is placed in the distillation flask with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Pressure Reduction: The system is evacuated to the desired pressure, which is monitored by the manometer.

-

Heating: The distillation flask is heated gently.

-

Data Recording: The temperature at which the liquid boils and the corresponding pressure are recorded. This can be repeated at several different pressures to establish a boiling point curve.

Causality of Experimental Choices: Distillation at reduced pressure lowers the boiling point of the liquid, allowing it to vaporize at a temperature below its decomposition point. This is a common and necessary technique for the purification of high-boiling organic compounds.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and application in chemical reactions. The "like dissolves like" principle is a useful guide, suggesting that a molecule's solubility will be highest in solvents of similar polarity[3]. This compound possesses both polar (ester and cyano groups) and non-polar (cyclopropane ring and ethyl group) regions, suggesting it will have varied solubility across a range of solvents.

Predicted Solubility Profile:

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | Moderate to High | The non-polar hydrocarbon backbone will interact favorably with non-polar solvents. |

| Polar Aprotic | Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the polar functional groups. |

| Polar Protic | Ethanol, Methanol | Moderate | The ester and cyano groups can act as hydrogen bond acceptors, but the lack of a hydrogen bond donor on the molecule may limit solubility compared to more polar compounds. |

| Aqueous | Water | Low | The significant non-polar character of the molecule is expected to limit its solubility in water. |

Experimental Protocol: Gravimetric Solubility Determination

-

Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solute is allowed to settle, or the solution is filtered or centrifuged to obtain a clear, saturated solution.

-

Solvent Evaporation: A known volume of the saturated solution is carefully transferred to a pre-weighed container. The solvent is then removed under reduced pressure or by gentle heating.

-

Mass Determination: The container with the remaining solute is weighed, and the mass of the dissolved solute is determined.

-

Solubility Calculation: The solubility is calculated in terms of g/L or mol/L.

Workflow for Solubility Determination

Caption: Gravimetric method for solubility determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features: Based on the structure of this compound and data from related compounds[4], the following proton signals are expected:

-

Ethyl Ester Group: A quartet corresponding to the -OCH₂- protons and a triplet for the -CH₃ protons.

-

Cyclopropane Ring Protons: Complex multiplets in the upfield region, characteristic of the strained cyclopropane ring. The specific chemical shifts and coupling constants of these protons would be crucial for confirming the trans stereochemistry.

-

Proton Alpha to Cyano Group: A distinct multiplet for the proton on the carbon bearing the cyano group.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (around 170 ppm).

-

Cyano Carbon: A signal around 117-120 ppm.

-

Ethyl Ester Carbons: Two signals for the -OCH₂- and -CH₃ carbons.

-

Cyclopropane Ring Carbons: Signals in the upfield region, typically between 10 and 40 ppm.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent signal or TMS.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

Expected IR Absorption Bands:

-

C≡N (Nitrile): A sharp, medium-intensity absorption band around 2250 cm⁻¹.

-

C=O (Ester): A strong, sharp absorption band around 1730 cm⁻¹.

-

C-O (Ester): An absorption band in the region of 1300-1000 cm⁻¹.

-

C-H (Alkyl): Absorption bands just below 3000 cm⁻¹.

Experimental Protocol: IR Spectrum Acquisition (Liquid Film)

-

Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the IR spectrometer, and the spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Chiral Purity Determination

As this compound is a chiral molecule, it is essential to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose[5][6].

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®) are often effective for separating a wide range of enantiomers[7].

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is selected and optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded using a suitable detector (e.g., UV).

-

Enantiomeric Excess Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Workflow for Chiral HPLC Analysis

Caption: General workflow for chiral HPLC analysis.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of this compound, a molecule of considerable interest in contemporary drug discovery. While specific experimental data for this enantiomer remains elusive in the current literature, this guide has synthesized predicted values with data from closely related compounds to offer a robust profile. More importantly, the detailed experimental protocols and the rationale behind them provide a clear pathway for researchers to empirically determine these crucial physical parameters. The methodologies outlined for determining melting and boiling points, solubility, spectroscopic characteristics, and chiral purity are fundamental to the characterization of any novel chemical entity. Adherence to these rigorous analytical practices is paramount for ensuring the quality, reproducibility, and ultimate success of research and development endeavors in the pharmaceutical sciences.

References

[4] The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

[8] Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

[5] Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

[9] ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link]

[10] PubChem. (n.d.). Cyclopropane-1,2-dicarboxylic acid. Retrieved from [Link]

[7] Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

[11] ResearchGate. (n.d.). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

[12] Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

[13] CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

[14] Pharmaffiliates. (n.d.). Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylate. Retrieved from [Link]

[15] SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

[16] An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved from [Link]

[17] PubChem. (n.d.). ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate. Retrieved from [Link]

[18] PubChem. (n.d.). cis-1,2-Cyclopropanedicarboxylic acid. Retrieved from [Link]

[19] NIST. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. scispace.com [scispace.com]

- 16. file.sdiarticle3.com [file.sdiarticle3.com]

- 17. ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate | C12H14O2 | CID 816743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. cis-1,2-Cyclopropanedicarboxylic acid | C5H6O4 | CID 726455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

An In-Depth Technical Guide to the Safe Handling of Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Prepared by a Senior Application Scientist

This guide provides comprehensive safety data and handling protocols for ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, a key building block in modern drug discovery and development. As a molecule incorporating both a strained cyclopropane ring and a nitrile functional group, its unique reactivity demands a thorough understanding of its hazard profile to ensure safe handling in a research and development setting. This document synthesizes available data to provide researchers, scientists, and drug development professionals with the necessary insights for risk mitigation and emergency preparedness.

Section 1: Chemical Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. This compound is a specific stereoisomer, and its properties can differ from other isomers.

Table 1: Chemical Identity and Key Properties

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [1] |

| CAS Number | 492468-13-0 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Predicted Boiling Point | 230.3 ± 33.0 °C | [1] |

| Predicted Density | 1.11 ± 0.1 g/cm³ |[1] |

Note: Physical properties such as boiling point and density are predicted values and should be used as estimates. Empirical verification is recommended.

Section 2: Hazard Identification and GHS Classification

While a specific, verified Safety Data Sheet (SDS) for this exact CAS number is not publicly available, a close structural isomer, cis-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate (CAS 699-23-0), provides critical hazard information.[2] This data, combined with the known toxicology of the nitrile class, allows for a robust hazard assessment.[3][4]

The primary hazards are associated with the nitrile group (-CN), which imparts toxicity similar to other organic cyanides.[3][4] It is classified as harmful or toxic via oral, dermal, and inhalation routes. Skin and eye irritation are also significant concerns.

Table 2: Globally Harmonized System (GHS) Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

(Classification based on data for stereoisomer CAS 699-23-0)[2]

Caption: GHS Pictograms for Associated Hazards.

Section 3: Principles of Safe Handling and Exposure Control

A multi-layered approach, prioritizing engineering controls, administrative controls, and finally, personal protective equipment (PPE), is essential for mitigating exposure.

Engineering Controls:

-

Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[2]

Administrative Controls:

-

Training: Personnel must be trained on the specific hazards of nitriles and cyanide compounds, including recognizing symptoms of exposure and emergency procedures.[5][6]

-

Restricted Access: Designate specific areas for the storage and handling of this compound.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling, even if gloves were worn.[7]

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. The causality is clear: because the compound is harmful via skin contact and can cause serious eye irritation, appropriate gloves and eye protection are mandatory.

Caption: PPE Selection Workflow for Safe Handling.

Section 4: Reactivity Profile and Storage

Understanding chemical incompatibility is key to preventing dangerous reactions.

-

Incompatible Materials: Keep away from strong acids, strong bases, and strong oxidizing agents.[3][8] Contact with acids can liberate highly toxic hydrogen cyanide (HCN) gas.[5]

-

Hazardous Decomposition: Combustion or thermal decomposition can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen cyanide.[3][9]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The storage area should be locked and restricted to authorized personnel. Protect containers from physical damage.

Section 5: Emergency Protocols: First Aid and Spill Management

In an emergency involving a cyanide-containing compound, speed is critical.[6] All personnel must be familiar with these procedures before beginning work.

First Aid Measures (Upon Exposure):

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth to prevent rescuer exposure) and call for immediate medical assistance.[2][6][7]

-

Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[6][7][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]

-

Action for All Exposures: Call 911 or your institution's emergency number immediately. Inform responders that a cyanide compound exposure has occurred and provide them with a copy of the safety data.[5][10]